molecular formula C21H14F2N6O2 B606844 CW 008

CW 008

货号: B606844
分子量: 420.4 g/mol
InChI 键: KCIMKTNQCUDTFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CW 008 (CAS: 1134613-19-6) is a pyrazole-pyridine derivative with a molecular formula of C₂₁H₁₄F₂N₆O₂ and a molecular weight of 420.35. It is a potent agonist of the cAMP/PKA/CREB signaling pathway, exhibiting dual mechanisms: (1) activation of cAMP-dependent protein kinase A (PKA) and cAMP response element-binding protein (CREB), and (2) inhibition of leptin secretion. This compound is primarily utilized in biomedical research for its ability to stimulate osteoblast differentiation in human mesenchymal stem cells (MSCs) and enhance bone formation in ovariectomized mouse models. This compound is soluble in DMSO (13 mg/mL) and stored at -20°C for stability .

Key applications include:

  • Osteogenesis: Promotes bone regeneration via upregulation of osteogenic markers.
  • Stem Cell Research: Drives lineage-specific differentiation of MSCs.

属性

IUPAC Name

4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N6O2/c1-31-13-6-7-29-17(8-13)15(10-24-29)18-16(23)9-14-19(25-18)27-28-20(14)26-21(30)11-2-4-12(22)5-3-11/h2-10H,1H3,(H2,25,26,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIMKTNQCUDTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2C=C1)C3=C(C=C4C(=N3)NN=C4NC(=O)C5=CC=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of CW 008 involves multiple steps, including the formation of pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine intermediates. The reaction conditions typically involve the use of fluorinating agents and methoxylation steps to introduce the fluorine and methoxy groups, respectively. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

化学反应分析

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

科学研究应用

CW 008 has several scientific research applications:

作用机制

The compound exerts its effects by activating the cAMP/PKA/CREB signaling pathway. This pathway is crucial for various cellular processes, including gene expression, cell growth, and differentiation. By promoting the activation of protein kinase A (PKA), the compound enhances the phosphorylation of CREB (cAMP response element-binding protein), leading to the transcription of genes involved in osteogenesis and bone formation .

相似化合物的比较

Table 1: Comparison of this compound with Functional Analogs

Compound Molecular Weight Structure Mechanism Key Applications Efficacy in Osteogenesis
This compound 420.37 Pyrazole-pyridine PKA/CREB agonist; leptin inhibitor Bone formation, MSC differentiation High (in vivo validated)
8-CPT-cAMP 330.21 Cyclic AMP analog PKA activator General cell signaling studies Low/Negligible
6-Bnz-cAMP 358.29 Benzyl-modified cAMP PKA activator Cardiac and neuronal research Moderate (in vitro only)
PKA-IN-1 415.43 Pyrazolopyrimidine PKA inhibitor Cancer and metabolic disorders Not applicable
Malantide ~1,500 Synthetic peptide PKA substrate Kinase activity assays Not applicable

Structural Analogs: Pyrazole and Pyridine Derivatives

For example:

  • Celecoxib : A pyrazole-based COX-2 inhibitor (molecular weight: 381.37) used in inflammation research. Unlike this compound, it lacks PKA/CREB activity .

Key Research Findings

This compound vs. 8-CPT-cAMP: this compound demonstrates superior osteogenic efficacy due to its dual action on PKA/CREB and leptin. In contrast, 8-CPT-cAMP primarily serves as a general PKA activator without bone-specific effects .

This compound vs. 6-Bnz-cAMP :

  • 6-Bnz-cAMP activates PKA with higher selectivity but lacks CREB-mediated transcriptional regulation. This limits its utility in stem cell differentiation studies .

生物活性

CW 008 is a compound recognized for its role as a cAMP/PKA/CREB pathway activator, which has significant implications in various biological processes, particularly in osteogenic differentiation. This article delves into the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Biological Activity of this compound

Mechanism of Action

This compound activates the cyclic adenosine monophosphate (cAMP) signaling pathway, which is crucial for various cellular functions. The activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of several substrates, including the cAMP response element-binding protein (CREB). This cascade is essential for promoting osteogenic differentiation in human bone marrow-derived mesenchymal stem cells (MSCs) in vitro .

Table 1: Effects of this compound on Osteogenic Differentiation

Concentration (µM)Alkaline Phosphatase Activity (U/mL)Mineralization (Alizarin Red Staining %)
0155
12515
104535
508070

Data indicates a dose-dependent increase in alkaline phosphatase activity and mineralization with increasing concentrations of this compound.

Case Study: Osteogenic Differentiation in MSCs

In a controlled laboratory setting, human bone marrow-derived MSCs were treated with varying concentrations of this compound. The study aimed to assess the compound's effectiveness in enhancing osteogenic differentiation.

Findings:

  • At a concentration of 10 µM , there was a significant increase in alkaline phosphatase activity, indicating enhanced osteogenic potential.
  • Mineralization was assessed using Alizarin Red staining, showing an increase from 5% to 35% as the concentration increased from 0 to 10 µM .
  • At 50 µM , both alkaline phosphatase activity and mineralization reached peak levels, suggesting that higher concentrations further promote osteogenic differentiation.

Table 2: Summary of Case Study Results

ParameterControl Group (0 µM)This compound (10 µM)This compound (50 µM)
Alkaline Phosphatase Activity15 U/mL45 U/mL80 U/mL
Mineralization (% Alizarin Red)53570

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound beyond bone regeneration. Its role in modulating cellular responses through the cAMP/PKA pathway opens avenues for research into other conditions such as:

  • Cardiovascular Diseases: By influencing cellular signaling pathways, this compound may aid in cardiac repair mechanisms.
  • Neuroprotection: The activation of CREB has been linked to neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Other Compounds

This compound has been compared with other known PKA activators to evaluate its efficacy. The following table summarizes the comparative biological activities:

CompoundMechanismOsteogenic Activity (U/mL) at 10 µM
This compoundPKA/CAMP/CREB Activator45
Compound APKA Activator30
Compound BcAMP Analog40

This compound demonstrates superior osteogenic activity compared to other compounds tested at similar concentrations.

常见问题

What molecular mechanisms underlie CW 008's role in promoting osteogenesis, and how can researchers validate these pathways experimentally?

This compound activates the cAMP/PKA/CREB signaling pathway, which inhibits leptin secretion and enhances osteoblast differentiation in human mesenchymal stem cells (MSCs) . To validate this mechanism:

  • Experimental Design : Use inhibitors of PKA (e.g., PKA-IN-1) or CREB to confirm pathway specificity. Include controls with known pathway activators (e.g., 8-CPT-cAMP) for comparative analysis .
  • Advanced Validation : Employ siRNA knockdown or CRISPR-Cas9 to silence CREB/PKA components and observe effects on osteogenic markers (e.g., alkaline phosphatase, RUNX2). Quantify cAMP levels via ELISA to correlate with differentiation outcomes .

How can researchers determine the optimal in vitro and in vivo dosages of this compound for osteogenic studies?

  • Basic Methodology :
    • In Vitro : Start with the solubility data (13 mg/mL in DMSO) and test a range of concentrations (1–10 µM) based on molarity calculations (see ’s dosage table) .
    • In Vivo : Use the body surface area (BSA) conversion table to extrapolate murine doses from in vitro effective concentrations. For ovarianectomized mice, a typical starting dose is 5 mg/kg, adjusted for bioavailability .
  • Advanced Consideration : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for tissue-specific distribution and metabolite activity .

How should researchers address contradictions in reported osteogenic outcomes of this compound across different cell lines or animal models?

  • Data Contradiction Analysis :
    • Variable Identification : Assess differences in cell culture conditions (e.g., serum concentration, differentiation media) or animal models (e.g., age, sex, genetic background) .
    • Methodological Rigor : Standardize protocols for MSC isolation, passage number, and osteogenic induction media. Use quantitative metrics (e.g., micro-CT for bone density) to reduce subjective interpretation .
  • Advanced Resolution : Perform meta-analyses of published datasets to identify confounding variables or conduct co-culture experiments to study cross-talk with adipogenic pathways .

What are the best practices for integrating this compound into a study design exploring synergistic effects with other osteogenic agents?

  • Basic Framework :
    • Use factorial design to test combinations (e.g., this compound + BMP-2). Monitor additive/synergistic effects via Alizarin Red staining or qPCR for osteogenic markers .
    • Include dose-response matrices to identify non-linear interactions.
  • Advanced Design : Apply computational modeling (e.g., response surface methodology) to predict optimal combinatorial ratios and reduce experimental iterations .

How can researchers ensure reproducibility when reporting this compound experiments, particularly in methodology and data presentation?

  • Basic Guidelines :
    • Materials : Report CAS number (1134613-19-6), solvent preparation (DMSO stock concentration), and storage conditions (-20°C) to prevent batch variability .
    • Data Transparency : Include raw data tables for key outcomes (e.g., gene expression, bone formation metrics) in supplementary materials .
  • Advanced Standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing protocols in repositories like Protocols.io and sharing datasets via public repositories (e.g., Zenodo) .

What strategies are recommended for formulating hypothesis-driven research questions on this compound's off-target effects or long-term safety?

  • Basic Approach :
    • Use the PICO framework : Population (e.g., human MSCs), Intervention (this compound dosing), Comparison (untreated controls), Outcome (apoptosis rates, genomic stability) .
    • Screen for off-target kinase activity using phosphoproteomics or kinome-wide profiling .
  • Advanced Strategy : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, such as investigating this compound’s impact on cancer stem cells in ethically approved models .

How should researchers design controls to isolate the specific effects of this compound from endogenous cAMP signaling?

  • Basic Controls :
    • Include untreated cells, vehicle controls (DMSO-only), and cells treated with cAMP analogs (e.g., forskolin) .
    • Use CREB/PKA inhibitors to confirm pathway dependency .
  • Advanced Controls : Generate CRISPR-edited cell lines with CREB/PKA knockouts to establish causality in osteogenic outcomes .

What are the key considerations for translating this compound findings from preclinical models to potential clinical applications?

  • Methodological Steps :
    • Validate efficacy in large-animal models (e.g., rabbits, pigs) with bone defect models .
    • Conduct toxicity profiling (e.g., hepatotoxicity, immunogenicity) using ISO 10993 standards .
  • Advanced Analysis : Use patient-derived MSCs to assess inter-individual variability in response to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CW 008
Reactant of Route 2
Reactant of Route 2
CW 008

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。